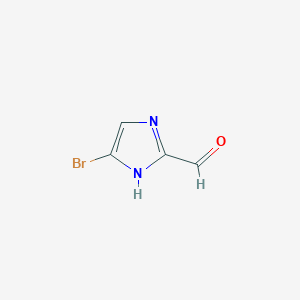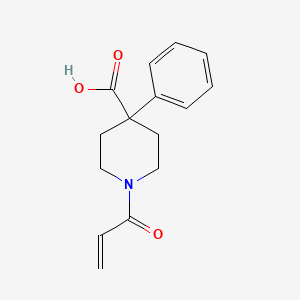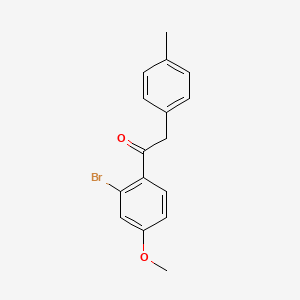![molecular formula C7H13NOS B1374175 Octahydropyrano[3,4-b]thiomorpholine CAS No. 1342738-83-3](/img/structure/B1374175.png)
Octahydropyrano[3,4-b]thiomorpholine
Overview
Description
Octahydropyrano[3,4-b]thiomorpholine is a chemical compound with the IUPAC name octahydropyrano[3,4-b][1,4]thiazine . It has a molecular weight of 159.25 . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of Octahydropyrano[3,4-b]thiomorpholine consists of 23 atoms: 13 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The InChI code for this compound is 1S/C7H13NOS/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2 .Physical And Chemical Properties Analysis
Octahydropyrano[3,4-b]thiomorpholine is an oil at room temperature . It has a molecular weight of 159.25 .Scientific Research Applications
Medicinal Chemistry Building Blocks
Octahydropyrano[3,4-b]thiomorpholine and its derivatives, such as thiomorpholine and thiomorpholine 1,1-dioxide, are significant in medicinal chemistry research. These compounds serve as essential building blocks for developing novel therapeutic agents. They have been utilized in synthesizing novel bicyclic thiomorpholine structures, which exhibit interesting biological profiles and potential medicinal applications. Some analogues containing these moieties have entered human clinical trials, highlighting their significance in drug development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholine derivatives have been explored for their antimicrobial properties. Research in this area involves the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions and subsequent testing for antimicrobial activity. These studies aim to develop new bioactive molecules with reduced toxicity and improved availability, contributing significantly to the field of antimicrobial drug discovery (Kardile & Kalyane, 2010).
Photochemical and Photophysical Properties
Thiomorpholine derivatives have been investigated for their potential use in photodynamic therapy (PDT). Studies have focused on the synthesis and characterization of octasubstituted zinc azaphthalocyanines with thiomorpholine substituents, exploring their suitability as sensitizers in PDT. This research provides insights into the influence of these substituents on the photochemical and photophysical properties of the compounds (Zimcik et al., 2008).
Structural Effects in Chemistry
The structural effects of thiomorpholine derivatives on electronic properties have been a subject of research. This includes the synthesis and characterization of extended fused-ring thieno[3,4-b]pyrazine analogues, providing valuable information on structure-function relationships within this series of compounds (Nietfeld et al., 2011).
Antimicrobial Drug Targets
Further research has explored the antibiogram properties of thiomorpholine derivatives, particularly their activity against microbial cultures and their affinity for DNA gyrase, a validated antibacterial drug target. This investigation includes in silico techniques and aims to identify potential antibiotic leads (Nwuche et al., 2017).
Synthesis of Novel Derivatives
The field has also seen the development of methods for synthesizing octahydropyrano[3,2-b]pyrrole derivatives, indicating the versatility and utility of thiomorpholine-related compounds in creating novel chemical structures (Ma et al., 2013).
Safety and Hazards
The safety data sheet for thiomorpholine, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated place . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
properties
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWONKHWLFYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrano[3,4-b]thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)





![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)




